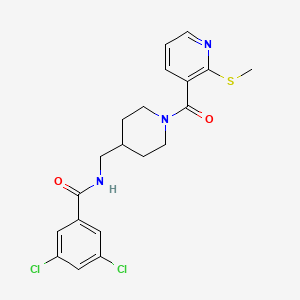

3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

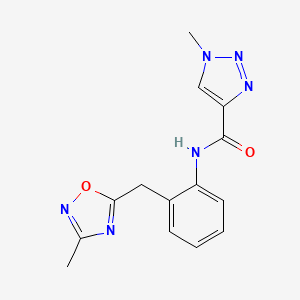

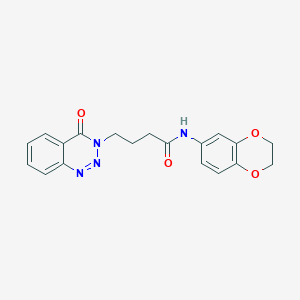

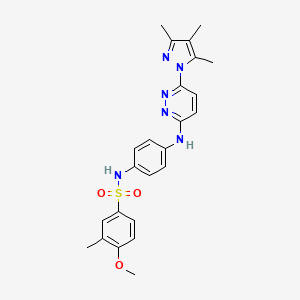

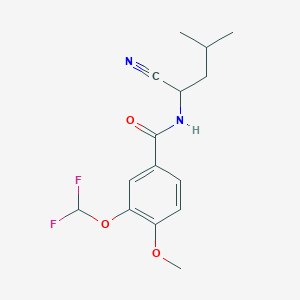

3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a synthetic compound notable for its potential applications in various fields. Its structure comprises a dichlorobenzamide backbone linked to a piperidine ring and further functionalized with a methylthio-nicotinoyl group, making it chemically unique and versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide involves several steps:

Starting Materials: : The synthesis begins with 3,5-dichlorobenzoic acid and nicotinic acid, which undergoes a series of reactions to form the nicotinoyl-piperidine intermediate.

Formation of Piperidine Intermediate: : The nicotinic acid is first converted to its methylthio derivative using thionyl chloride and methanol. This intermediate then reacts with piperidine.

Coupling Reaction: : The piperidine intermediate is coupled with 3,5-dichlorobenzoic acid via amidation reaction using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: For large-scale production, the process is optimized for efficiency and yield:

Optimized Reagents: : Using high purity starting materials and solvents.

Reaction Conditions: : Precise control of temperature, pressure, and pH to ensure high yields.

Purification: : Advanced techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, especially at the methylthio group, forming sulfoxides or sulfones.

Reduction: : Reduction reactions, primarily affecting the nitro groups if present, could convert them to amines.

Substitution: : The benzamide moiety is subject to nucleophilic substitution reactions, particularly at the chlorine sites.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions.

Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Utilizing nucleophiles like ammonia or amines under basic conditions to replace chlorine atoms.

Major Products

Oxidation Products: : Sulfoxides or sulfones of the methylthio group.

Reduction Products: : Amines from nitro group reduction.

Substitution Products: : Amines or other derivatives where chlorine atoms are replaced.

Scientific Research Applications

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Investigated for its biological activities, including potential anti-inflammatory or antimicrobial properties.

Medicine: : Explored for therapeutic effects, possibly as a precursor to drugs targeting specific pathways.

Industry: : Utilized in the manufacturing of specialized chemicals or materials.

Mechanism of Action

Molecular Targets and Pathways: The compound’s effects are largely due to its interaction with specific enzymes or receptors:

Target Enzymes: : It may inhibit or activate certain enzymes, altering biochemical pathways.

Receptors: : Binding to receptors could modulate cellular responses, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison: Compared to other similar benzamide derivatives:

It features unique chlorinated benzamide and methylthio-nicotinoyl moieties.

Exhibits distinct biological and chemical properties due to its structural components.

List of Similar Compounds

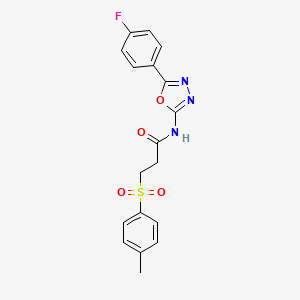

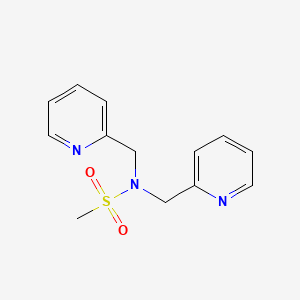

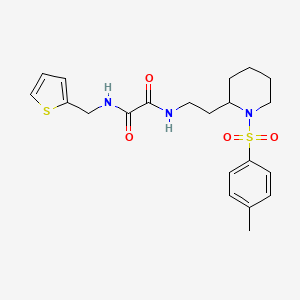

3,5-dichlorobenzamide: : A simpler analogue with fewer functional groups.

N-(2-nicotinoyl)piperidine: : Lacks the dichlorobenzamide backbone.

Methylthio-nicotinamide derivatives: : Related compounds featuring the methylthio-nicotinoyl group but with different core structures.

And there you have it! Ready to get knee-deep into the science of 3,5-dichloro-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide?

Properties

IUPAC Name |

3,5-dichloro-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3O2S/c1-28-19-17(3-2-6-23-19)20(27)25-7-4-13(5-8-25)12-24-18(26)14-9-15(21)11-16(22)10-14/h2-3,6,9-11,13H,4-5,7-8,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUWWSGEYUGHDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898341.png)

![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)

![2,4-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2898354.png)

![4-cyclobutyl-6-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2898357.png)

![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)

![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)

![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2898364.png)